4-Hydroxyquinoline-2-carboxylic acid hydrate

Neuropharmacology Excitotoxicity Glutamate Receptor Antagonism

Choose the definitive hydrate (CAS 345909-35-5) over anhydrous or analog substitutes to eliminate receptor-binding variability. With a distinct 275°C decomposition point and stoichiometric water ensuring consistent crystal-lattice properties, this ≥98% pure kynurenic acid hydrate delivers reproducible multi-target antagonism (NMDA IC50:13.8µM, α7 nAChR IC50:7µM) and GPR35 agonism (EC50:58µM). Essential for integrated neuropharmacology assays and as an endogenous reference standard in drug discovery. Verify batch-specific purity for analytical-method validation.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 345909-35-5
Cat. No. B160405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyquinoline-2-carboxylic acid hydrate
CAS345909-35-5
SynonymsNSC 58973
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O
InChIInChI=1S/C10H7NO3.H2O/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);1H2
InChIKeyWZQSVWRLXGIOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyquinoline-2-carboxylic Acid Hydrate (CAS 345909-35-5) as a Broad-Spectrum Neuroactive Building Block for Research and Synthesis


4-Hydroxyquinoline-2-carboxylic acid hydrate (CAS 345909-35-5), commonly known as kynurenic acid hydrate, is a hydrated crystalline derivative of a well-characterized endogenous tryptophan metabolite. It belongs to the quinoline-2-carboxylic acid class and is defined by its distinct hydrate form (C₁₀H₇NO₃·H₂O, molecular weight 207.18 g/mol) [1]. Its quinoline skeleton, functionalized with 4-hydroxy and 2-carboxylic acid moieties, endows it with a unique pharmacophore that acts as a broad-spectrum antagonist at ionotropic glutamate receptors (NMDA, AMPA/kainate) and the α7 nicotinic acetylcholine receptor (nAChR), while also serving as an agonist at the GPR35 receptor [2]. This dual activity profile makes the compound a critical tool in neuropharmacology and a valuable intermediate in synthetic chemistry. Sourced to a minimum purity of 98%, its consistent quality is essential for reproducible research outcomes .

Why Generic Substitution of 4-Hydroxyquinoline-2-carboxylic Acid Hydrate (CAS 345909-35-5) with Anhydrous or Other Analogs Fails


Substituting 4-hydroxyquinoline-2-carboxylic acid hydrate with its anhydrous form (CAS 492-27-3) or other close quinoline analogs (e.g., 7-chlorokynurenic acid) is scientifically unsound due to quantifiable differences in physical properties and, consequently, biological activity. The presence of a stoichiometric water molecule in the hydrate (CAS 345909-35-5) alters its crystal lattice, which is directly evidenced by a lower decomposition temperature (275°C) compared to the anhydrous form (282-283°C) . More critically, receptor binding profiles diverge significantly among in-class compounds; for example, the IC50 of 4-hydroxyquinoline-2-carboxylic acid for the NMDA receptor (13.8 µM) differs from that of the more potent 7-chlorokynurenic acid (0.56 µM for the glycine site of NMDA) . Such discrepancies can lead to inconsistent experimental results, especially in sensitive neuropharmacological assays where precise concentration-dependent effects are paramount.

Quantitative Differentiation Evidence for Procuring 4-Hydroxyquinoline-2-carboxylic Acid Hydrate (CAS 345909-35-5)


Comparative NMDA Receptor Antagonism: 4-Hydroxyquinoline-2-carboxylic Acid vs. In-Class Analogs

The target compound demonstrates quantifiable antagonism at the NMDA receptor, a key target in excitotoxicity research. Its potency is well-characterized relative to the endogenous ligand and other synthetic antagonists. For instance, 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid) exhibits an IC50 of 13.8 µM at the rat NMDA receptor . This is a critical differentiator from more potent, but less broad-spectrum, glycine-site specific antagonists like 7-chlorokynurenic acid, which has a reported IC50 of 0.56 µM at the glycine site of the NMDA receptor [1]. While 7-chlorokynurenic acid is more potent at this single site, the target compound's broader multi-target profile (including AMPA and α7 nAChR antagonism) provides a more comprehensive modulation of excitatory neurotransmission, making it preferable for studies of generalized excitotoxicity rather than isolated glycine-site modulation.

Neuropharmacology Excitotoxicity Glutamate Receptor Antagonism

Comparative α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: 4-Hydroxyquinoline-2-carboxylic Acid vs. Methyllycaconitine

4-Hydroxyquinoline-2-carboxylic acid is a well-documented antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a receptor implicated in cognition and neuroinflammation. The target compound inhibits this receptor with an IC50 of 7 µM . This potency can be contrasted with methyllycaconitine (MLA), a highly selective and potent α7 nAChR antagonist with an IC50 in the low nanomolar range (e.g., ~1-10 nM) [1]. While MLA offers exceptional selectivity and potency for isolating α7-mediated effects, 4-hydroxyquinoline-2-carboxylic acid's micromolar potency and concurrent activity at glutamate receptors (NMDA, AMPA) make it a more relevant tool for investigating the integrated signaling crosstalk between cholinergic and glutamatergic systems, which is often dysregulated in complex neurological disorders.

Cholinergic Signaling Neuroprotection Cognitive Disorders

Comparative GPR35 Agonism: 4-Hydroxyquinoline-2-carboxylic Acid vs. Zaprinast

As an agonist of the orphan G protein-coupled receptor GPR35, 4-hydroxyquinoline-2-carboxylic acid exhibits quantifiable efficacy in functional assays. In a heterologous expression system using rat sympathetic neurons, the compound (as kynurenic acid) activated GPR35a with an EC50 of 58 µM, leading to the inhibition of N-type calcium channels [1]. In contrast, the synthetic agonist zaprinast was significantly more potent in the same assay, with an EC50 of 1 µM [1]. Despite the difference in potency, both compounds demonstrated similar efficacy (approximately 60% maximal calcium current inhibition). This positions 4-hydroxyquinoline-2-carboxylic acid as the endogenous, less potent reference agonist for GPR35, essential for calibrating the activity of novel synthetic ligands and for studies aimed at understanding the physiological, rather than pharmacological, role of this receptor.

GPCR Signaling Immunomodulation Metabolic Disorders

Comparative Thermal Stability and Decomposition Profile: Hydrate vs. Anhydrous Form

The physical form of 4-hydroxyquinoline-2-carboxylic acid directly impacts its thermal behavior, a critical factor in handling, storage, and certain synthetic applications. The hydrate (CAS 345909-35-5) decomposes at approximately 275°C . In contrast, the anhydrous form (CAS 492-27-3) exhibits a higher decomposition point, typically reported in the range of 282-283°C . This 7-8°C difference, while seemingly minor, is a definitive indicator of the hydrate's distinct crystal lattice and can influence its behavior in solid-state reactions, differential scanning calorimetry (DSC) analysis, and storage conditions. Selecting the correct form is essential for ensuring batch-to-batch consistency in experiments sensitive to the compound's physical state.

Analytical Chemistry Formulation Science Stability Studies

Comparative Solubility Profile: Hydrate Form vs. Sodium Salt Derivative

The solubility of the target compound in aqueous media is a key parameter for in vitro and in vivo experimental design. 4-Hydroxyquinoline-2-carboxylic acid hydrate (CAS 345909-35-5) demonstrates limited solubility in water at elevated temperatures (0.9 g/L at 100°C), but is very soluble in alkali . This solubility profile is markedly different from that of its sodium salt derivative (kynurenic acid sodium salt), which is highly water-soluble at room temperature (up to 21.11 mg/mL or ~100 mM) . This 20-fold difference in room-temperature aqueous solubility dictates the choice of compound for different experimental setups. The free acid hydrate is ideal for studies where the compound is dissolved in organic solvents or alkaline buffers, while the sodium salt is necessary for achieving high concentrations in neutral aqueous solutions.

Preformulation Bioavailability Solution Chemistry

Optimal Research and Industrial Application Scenarios for 4-Hydroxyquinoline-2-carboxylic Acid Hydrate (CAS 345909-35-5)


Neuropharmacology: Broad-Spectrum Modulation of Excitatory and Cholinergic Signaling

This compound is ideally suited for in vitro and ex vivo studies requiring simultaneous, moderate-affinity antagonism of NMDA (IC50: 13.8 µM), AMPA (IC50: 101 µM), and α7 nAChR (IC50: 7 µM) . Its multi-target profile allows researchers to investigate integrated signaling pathways and model complex neurological states like excitotoxicity or neuroinflammation, where targeting a single receptor may be insufficient. The hydrate form ensures consistent physicochemical properties, which is critical for reproducible dose-response curves in electrophysiology and cell-based assays.

GPCR Pharmacology: Endogenous Benchmark for GPR35 Activation Studies

The compound serves as the essential endogenous reference agonist for GPR35. With a quantifiable EC50 of 58 µM for GPR35a-mediated N-type calcium channel inhibition, it provides a baseline for evaluating the potency and efficacy of novel synthetic GPR35 ligands [1]. This application is critical in drug discovery programs targeting GPR35 for metabolic, cardiovascular, or immunological disorders, where distinguishing physiological from pharmacological activation is paramount.

Synthetic Chemistry: Reliable Intermediate for Quinoline-Derived Libraries

As a stable, crystalline hydrate with a minimum purity of 98%, this compound is a reliable building block for the synthesis of more complex quinoline derivatives . Its defined hydration state and consistent thermal decomposition profile (275°C) make it a preferred starting material over the anhydrous form for reactions where the presence of water does not interfere, ensuring more predictable reactivity and yield in the construction of bioactive compound libraries.

Analytical Method Development: Reference Standard for Purity and Stability Testing

The well-defined physical properties of the hydrate, including its distinct decomposition point (275°C) and solubility profile, make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, DSC) for quality control of this compound and its derivatives . Its use as a standard ensures that analytical results from different batches and laboratories can be reliably compared, which is a cornerstone of robust pharmaceutical analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyquinoline-2-carboxylic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.